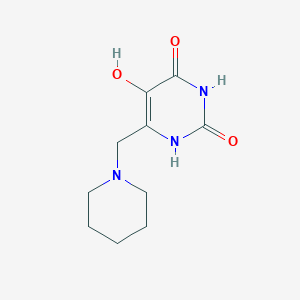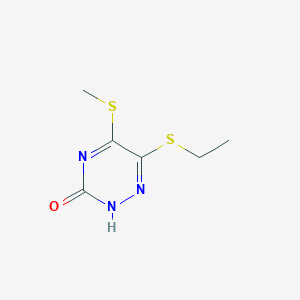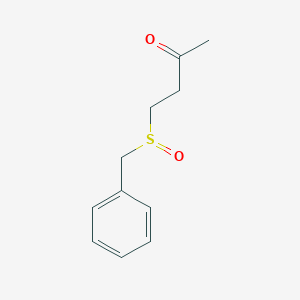
4-Benzylsulfinylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzylsulfinylbutan-2-one is an organic compound with the molecular formula C11H14O2S. It is known for its unique structure, which includes a benzylsulfinyl group attached to a butan-2-one backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylsulfinylbutan-2-one typically involves the reaction of benzylsulfinyl chloride with butan-2-one in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. the process is optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Benzylsulfinylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and may be carried out under inert atmospheres.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Benzylsulfinylbutan-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and modulate signaling pathways involved in inflammation and cell proliferation. The compound’s sulfinyl group plays a crucial role in its biological activity by forming reversible covalent bonds with target proteins .
Comparison with Similar Compounds
Similar Compounds
4-Phenylsulfanylbutan-2-one: Similar structure but with a phenyl group instead of a benzyl group.
4-Benzoylbutan-2-one: Contains a benzoyl group instead of a benzylsulfinyl group.
Uniqueness
4-Benzylsulfinylbutan-2-one is unique due to its specific combination of a benzylsulfinyl group and a butan-2-one backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
88738-53-8 |
|---|---|
Molecular Formula |
C11H14O2S |
Molecular Weight |
210.29 g/mol |
IUPAC Name |
4-benzylsulfinylbutan-2-one |
InChI |
InChI=1S/C11H14O2S/c1-10(12)7-8-14(13)9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 |
InChI Key |
PTTZUOBWIXZDQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCS(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


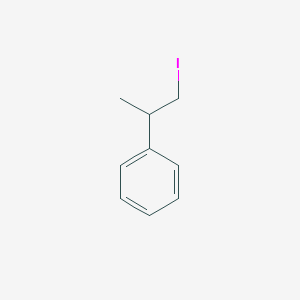
![2-([1,1'-Biphenyl]-4-yl)-4-(4-bromophenyl)-6-phenylpyrimidine](/img/structure/B14000086.png)

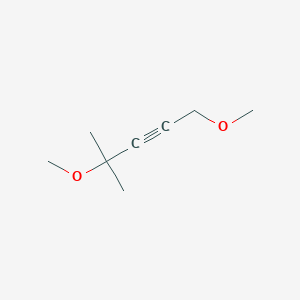
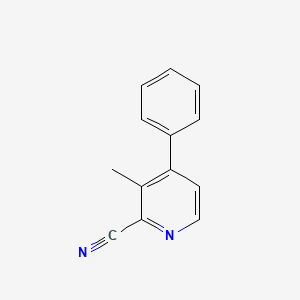
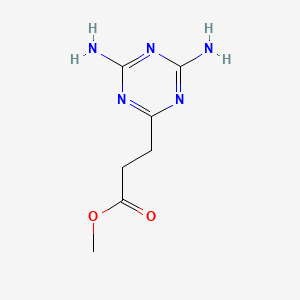
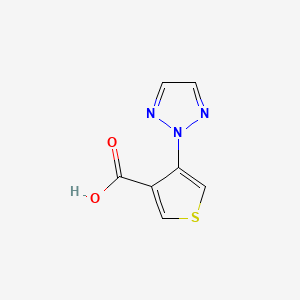
![[2-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B14000120.png)
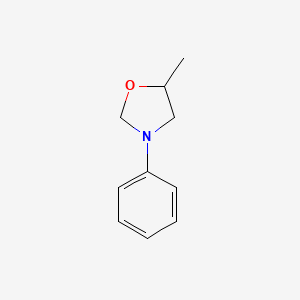
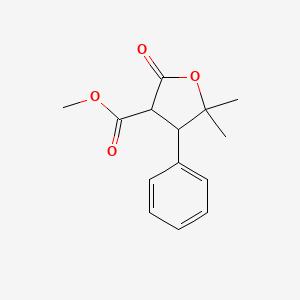
![3H-Pyrido[3,4-b]indol-3-one, 2,9-dihydro-1-methyl-](/img/structure/B14000132.png)

